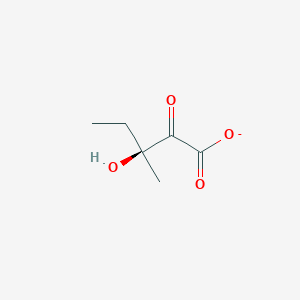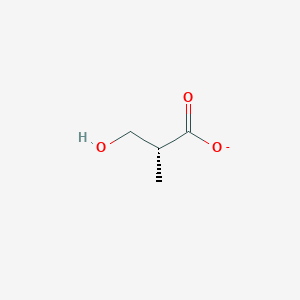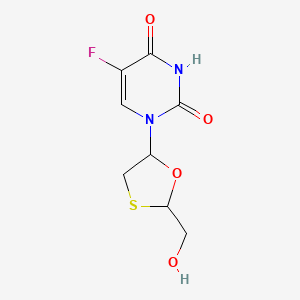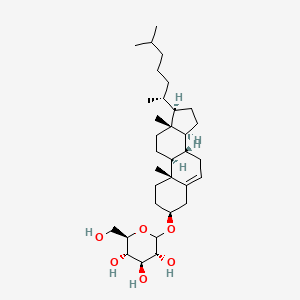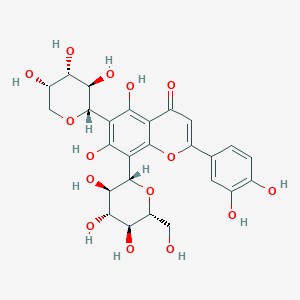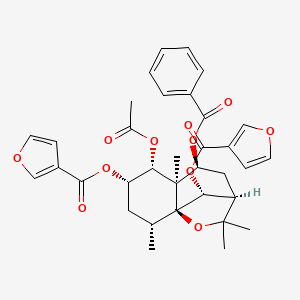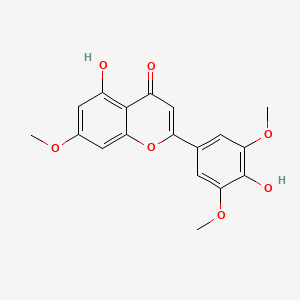
5,4'-Dihydroxy-7,3',5'-trimethoxyflavone
Descripción general
Descripción
5,4’-Dihydroxy-7,3’,5’-trimethoxyflavone is a flavonoid compound with the molecular formula C18H16O7. It is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities . This compound is often found in various medicinal plants and has been the subject of extensive scientific research due to its potential therapeutic benefits.
Aplicaciones Científicas De Investigación
5,4’-Dihydroxy-7,3’,5’-trimethoxyflavone has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of flavonoid chemistry and synthesis.
Biology: Investigated for its role in modulating biological pathways and its potential as a natural antioxidant.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurodegenerative disorders.
Industry: Utilized in the development of natural health products and supplements due to its bioactive properties
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,4’-Dihydroxy-7,3’,5’-trimethoxyflavone typically involves the use of starting materials such as 2-hydroxyacetophenone and 3,4,5-trimethoxybenzaldehyde. The reaction proceeds through a series of steps, including condensation, cyclization, and methylation. Common reagents used in these reactions include base catalysts like sodium hydroxide and methylating agents such as dimethyl sulfate .
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as the medicinal plant Kaempferia parviflora. Advanced chromatographic techniques are employed to isolate and purify the compound in large quantities .
Análisis De Reacciones Químicas
Types of Reactions
5,4’-Dihydroxy-7,3’,5’-trimethoxyflavone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of dihydroflavones.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include quinones, dihydroflavones, and various substituted flavones, depending on the specific reaction conditions and reagents used .
Mecanismo De Acción
The mechanism of action of 5,4’-Dihydroxy-7,3’,5’-trimethoxyflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).
Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Tricin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Quercetin: Widely studied for its antioxidant and anti-inflammatory activities
Uniqueness
5,4’-Dihydroxy-7,3’,5’-trimethoxyflavone is unique due to its specific combination of hydroxyl and methoxy groups, which contribute to its distinct pharmacological profile. Its ability to modulate multiple biological pathways makes it a versatile compound in scientific research and therapeutic applications .
Propiedades
IUPAC Name |
5-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-22-10-6-11(19)17-12(20)8-13(25-14(17)7-10)9-4-15(23-2)18(21)16(5-9)24-3/h4-8,19,21H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKKUMIXGIDYKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C(=C3)OC)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107316-94-9 | |
| Record name | 5,4'-Dihydroxy-7,3',5'-trimethoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107316949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,4'-DIHYDROXY-7,3',5'-TRIMETHOXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A27NFM7JDA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S,5R,8R,9S,10S,11R,12R,14R)-11-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-9-hydroxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.2.1.11,4]hexadec-2-en-7-one](/img/structure/B1256181.png)
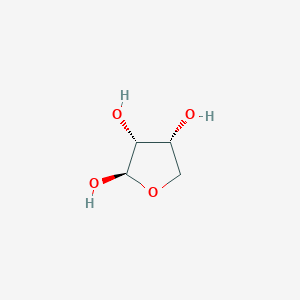
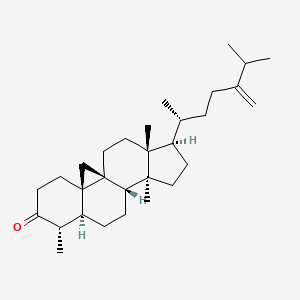
![[(1R,3E,6R,7E,9S,11E,13R,14S,16S,17R,18S)-14-hydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-2,5,20-trioxo-19-azatricyclo[11.7.0.01,17]icosa-3,7,11-trien-6-yl] acetate](/img/structure/B1256186.png)
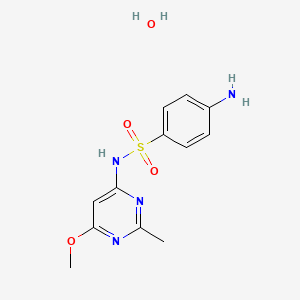
![(4R,4aR,7S,7aR,12bS)-10-iodo-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol](/img/structure/B1256189.png)
